Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a chemical compound with the molecular formula . It is classified as a derivative of thiadiazole, a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate falls under the category of heterocyclic compounds, specifically those containing thiadiazole moieties. Its classification is significant in understanding its chemical behavior and potential biological activities.
The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate typically involves several key steps:
The reaction conditions can vary based on desired yields and purity levels. Continuous flow reactors may be employed in industrial settings to enhance efficiency and minimize waste .
The molecular structure of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate consists of a benzoate group linked to a thiadiazole ring containing an amino group. The structural representation can be depicted as follows:
The compound's molecular weight is approximately 233.26 g/mol. The presence of functional groups such as amino and ester significantly influences its reactivity and interactions in biological systems.
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate can undergo various chemical reactions:
Reagents like potassium permanganate are used for oxidation, while sodium borohydride serves as a reducing agent. Reaction conditions such as controlled temperature and pH are crucial for achieving desired products .
The reactions may yield substituted thiadiazole derivatives with varying functional groups attached to the thiadiazole ring.
The mechanism by which Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate exerts its biological effects involves interaction with specific cellular targets.
Compounds with similar structures have been shown to influence various biochemical pathways, leading to altered gene expression and enzyme activity. The formation of covalent or non-covalent bonds with target proteins is likely responsible for its biological activity .
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is typically presented as a solid at room temperature. Its solubility in organic solvents makes it suitable for various applications in chemical synthesis.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments. Its reactivity profile is influenced by the presence of the amino group and the thiadiazole ring .
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate finds diverse applications in:
The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate follows a multi-step sequence initiated by cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with carbon disulfide under basic conditions (KOH/ethanol) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates [1] [3]. Subsequent functionalization employs nucleophilic displacement reactions, where the thiol group is alkylated using methyl 4-(bromomethyl)benzoate in polar aprotic solvents like DMF. This step typically requires 12-24 hours at 60-80°C to achieve moderate yields (45-65%) [1] [7].
Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times from hours to minutes (5-15 min) while improving yields by 20-30% compared to conventional heating. For example, coupling 5-amino-1,3,4-thiadiazole with methyl 4-(bromomethyl)benzoate under microwave irradiation (300W, 120°C) delivers the target compound in 85% yield within 8 minutes, minimizing side-product formation [7]. Alternative routes involve Suzuki-Miyaura cross-coupling of 2-bromo-1,3,4-thiadiazole derivatives with 4-(methoxycarbonyl)phenylboronic acid, though this method faces challenges with boronic acid stability and palladium catalyst costs [2].
Table 1: Comparative Synthesis Methods for Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate
Method | Conditions | Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Conventional Alkylation | DMF, 70°C, K₂CO₃ | 18-24 h | 45-65 | Low equipment requirements |
Microwave-Assisted | 300W, 120°C, solvent-free | 5-8 min | 80-85 | Rapid, high yield |
Suzuki Cross-Coupling | Pd(PPh₃)₄, DME/H₂O, reflux | 12 h | 55-60 | Tolerant of diverse substituents |
Although Knoevenagel condensation does not directly form Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate, it enables critical post-synthetic modifications of the benzoate moiety. The electron-withdrawing ester group activates the phenyl ring toward Knoevenagel reactions with aldehydes, facilitating side chain elongation for molecular hybridization [6]. For instance, condensation with 4-nitrobenzaldehyde using piperidine catalyst in anhydrous ethanol generates electrophilic vinyl derivatives that serve as Michael acceptors. These α,β-unsaturated systems readily undergo nucleophilic addition by biologics like glutathione or enzyme residues, enhancing target engagement [6].
The 5-amino group on the thiadiazole ring also participates in Schiff base formation, acting as a nucleophile toward carbonyl compounds. This reaction constructs imine linkages (–N=CH–) that introduce pharmacologically relevant aryl/heteroaryl groups, optimizing steric and electronic complementarity with biological targets. Ethanol-catalyzed condensations with substituted benzaldehydes at 50-60°C yield functionalized analogues bearing extended conjugated systems, as confirmed by characteristic imine ¹H-NMR shifts (δ 8.3–8.5 ppm) [5] [6].
Purification challenges arise from polar byproducts (unreacted thiols) and regioisomers generated during thiadiazole ring formation. Gradient silica gel chromatography (ethyl acetate/hexane 1:3 → 1:1) effectively separates Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate from symmetric disulfide byproducts, with Rf values typically 0.35–0.45 in 1:1 solvent systems [1] [4]. Recrystallization from ethanol/water (4:1) yields high-purity crystals (>99% by HPLC), leveraging the compound’s moderate solubility in hot ethanol (45 mg/mL at 70°C) versus low solubility in water (<2 mg/mL) [4].
Advanced purification employs preparative reverse-phase HPLC (C18 column, methanol-water 65:35 isocratic elution) to resolve structurally similar contaminants like hydrolysis products (e.g., carboxylic acid derivatives). This method achieves >98.5% purity for biological testing, as verified by LC-MS showing [M+H]⁺ at m/z 250. Monitoring for common impurities includes:
The 1,3,4-thiadiazole core serves as a privileged bioisostere for pyrimidine/pyridazine rings due to its comparable π-electron deficiency and hydrogen-bonding capacity. Strategic modifications exploit this property:
Table 2: Structure-Activity Relationships of Key Derivatives
Modification Site | Structural Change | Biological Impact | Mechanistic Basis |
---|---|---|---|
Thiadiazole C-5 position | -NHCOC₆H₅ (benzoyl) | MIC vs S. aureus: 0.06 μg/mL (10× parent compound) | Enhanced DNA gyrase inhibition |
Benzoate para-position | -NO₂ → -NH₂ | Anticancer potency: IC₅₀ 3.26 μM vs 15.7 μM (MCF-7) | Improved hydrogen bonding to kinase targets |
Thiadiazole core | S → O (oxadiazole) | 50–70% activity loss in antimicrobial assays | Reduced σ-hole interactions & lipophilicity |
Hybridization strategies tether the benzoate to pharmacophores like quinolones (via ester-amide exchange) or nitroimidazoles (via carboxamide linkages). These hybrids exhibit dual mechanisms: ciprofloxacin-thiadiazole conjugates induce DNA damage (comet assay tail moment: 45–52 vs 28 for control) while maintaining carbonic anhydrase inhibition (Kᵢ 8–12 nM) [2] [6]. Molecular docking confirms that chlorobenzyl derivatives position the thiadiazole sulfur in a hydrophobic pocket of Staphylococcus gyrase, with binding energies −9.2 kcal/mol versus −7.4 kcal/mol for non-chlorinated analogues [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1